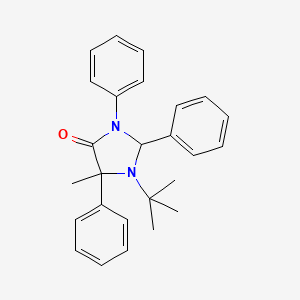
1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one is an organic compound with a complex structure. It belongs to the class of imidazolidinones, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one typically involves multiple steps. The process often starts with the preparation of the imidazolidinone ring, followed by the introduction of tert-butyl, methyl, and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and phenyl magnesium bromide. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one can be compared with other imidazolidinones, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar tert-butyl group but differs in its overall structure and properties.
1-tert-Butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a tert-butyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
60687-71-0 |
|---|---|
Molekularformel |
C26H28N2O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-tert-butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one |
InChI |
InChI=1S/C26H28N2O/c1-25(2,3)28-23(20-14-8-5-9-15-20)27(22-18-12-7-13-19-22)24(29)26(28,4)21-16-10-6-11-17-21/h5-19,23H,1-4H3 |
InChI-Schlüssel |
ZRLFIXSIJOFFEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


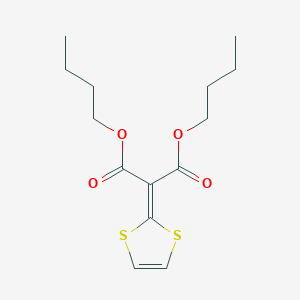


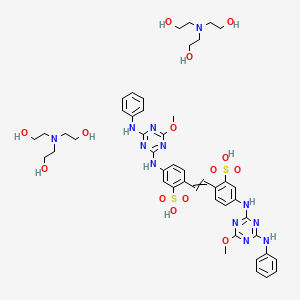
propanedioate](/img/structure/B14595971.png)
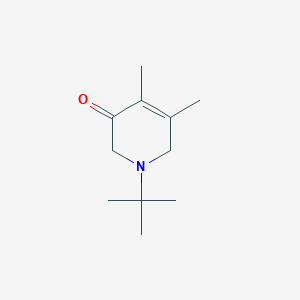
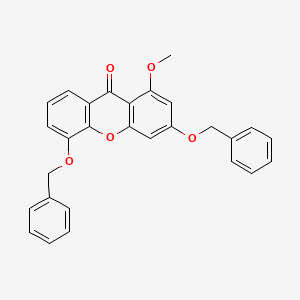


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
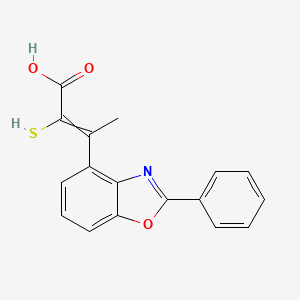
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
